Analytical Purity: HPLC Quantification of 6-Dehydrotestosterone vs. Generic Testosterone Reference Standards
Commercial reference standards of 6-dehydrotestosterone achieve verified purity ≥99.34% by HPLC at 270 nm detection, as documented in manufacturer certificates of analysis . This specification is directly comparable to pharmacopoeial-grade testosterone impurity standards, but the compound's distinct chromatographic retention and UV absorption profile require its use as a system suitability marker rather than substitution with generic testosterone reference material. HPLC purity of 99.34% at 270 nm meets or exceeds the ≥95% nominal specification typically required for EP/BP impurity reference standards .
| Evidence Dimension | HPLC Purity (% area) at specified wavelength |
|---|---|
| Target Compound Data | 99.34% (270 nm) |
| Comparator Or Baseline | ≥95% (nominal specification for EP impurity standards) |
| Quantified Difference | +4.34% above minimum specification |
| Conditions | HPLC analysis with UV detection at 270 nm; C19H26O2, molecular weight 286.41 g/mol |
Why This Matters
Verifiable purity above 99% by HPLC at 270 nm directly supports use as a quantitative reference standard for pharmaceutical impurity profiling where regulatory compliance requires precise quantitation.
